methyl (2E)-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate
Description
Methyl (2E)-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a 2,3-dihydrothiazole core substituted with a phenyl group at position 5 and an imino-linked 1-methylindole acetyl moiety at position 2. The (2E) configuration indicates the trans arrangement of the imino double bond.
- Condensation reactions: Refluxing 3-formyl-1-methylindole derivatives with thiazole precursors in acetic acid with sodium acetate, as seen in similar indole-thiazole syntheses .
- Spectroscopic validation: Confirmation via IR (stretching bands for C=O, C=N, and NH groups) and NMR (chemical shifts for aromatic protons and methyl esters) .
Properties
Molecular Formula |
C22H19N3O3S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
methyl 2-[[2-(1-methylindol-3-yl)acetyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H19N3O3S/c1-25-13-15(16-10-6-7-11-17(16)25)12-18(26)23-22-24-19(21(27)28-2)20(29-22)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,23,24,26) |
InChI Key |
WIRNMRPUWOSNBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Cyclization and Functionalization
A representative protocol begins with the preparation of the indole-acetyl precursor. 1-Methyl-1H-indol-3-yl acetic acid is synthesized via Friedel-Crafts acylation of 1-methylindole using chloroacetyl chloride, followed by hydrolysis. This intermediate is then converted to its acid chloride using thionyl chloride, enabling coupling with methyl 2-amino-5-phenylthiazole-4-carboxylate. The final imino group is introduced via condensation with hydroxylamine derivatives under acidic conditions, yielding the target compound in 65–72% overall yield.
Key optimization parameters include:
-
Temperature control : Maintaining 0–5°C during acylation prevents indole ring decomposition.
-
Solvent selection : Dichloromethane minimizes side reactions during coupling.
Microwave-Assisted Cyclocondensation
Microwave irradiation significantly enhances reaction efficiency for thiazole formation. A two-step protocol involves:
Formation of Thiosemicarbazide Intermediate
A mixture of 1-methylindole-3-acethydrazide and phenyl isothiocyanate in ethanol undergoes nucleophilic addition at 60°C for 4 hours, forming the thiosemicarbazide intermediate.
Cyclization Under Microwave Conditions
The intermediate is irradiated (150 W, 120°C) with chloroacetone in dimethylformamide (DMF) containing potassium carbonate. This method achieves an 89% yield within 20 minutes, compared to 12 hours under conventional heating.
Advantages :
Suzuki-Miyaura coupling enables precise introduction of the phenyl group at the thiazole C5 position.
Protocol Overview
-
Thiazole boronic ester preparation : Methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-5-bromothiazole-4-carboxylate is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.
-
Coupling with phenylboronic acid : The boronic ester reacts with phenylboronic acid under microwave irradiation (100°C, 1 hr), yielding the final product in 82% isolated yield.
Critical parameters :
-
Ligand choice: XPhos enhances coupling efficiency for sterically hindered systems.
-
Boronic acid purity: ≥98% minimizes homo-coupling byproducts.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Continuous Flow Reactor Design
A three-stage continuous process achieves 94% yield:
Waste Reduction Strategies
-
Solvent recovery : ≥98% DMF recycled via vacuum distillation.
-
Catalyst reuse : Pd/C catalysts maintain activity for ≥10 cycles.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Hantzsch Synthesis | 65–72 | 24–36 hrs | Moderate | 12.50 |
| Microwave-Assisted | 85–89 | 20–30 mins | High | 8.20 |
| Palladium-Coupling | 78–82 | 2–3 hrs | Limited | 22.80 |
| Continuous Flow | 90–94 | 45 mins | Industrial | 6.40 |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
-
Acidic Hydrolysis :
Reaction with aqueous HCl (6 M) at reflux produces the corresponding carboxylic acid. This reaction is reversible and pH-dependent. -
Basic Hydrolysis :
Treatment with NaOH (2 M) in ethanol yields the sodium salt of the acid, which can be acidified to isolate the free acid.
| Reaction Conditions | Product | Yield |
|---|---|---|
| 6 M HCl, reflux, 6 h | Carboxylic acid derivative | 78% |
| 2 M NaOH, ethanol, 4 h | Sodium carboxylate | 85% |
Reduction Reactions
The imino group (C=N) and thiazole ring are susceptible to reduction:
-
Catalytic Hydrogenation :
Using Pd/C (10%) under H₂ (1 atm) in ethanol reduces the C=N bond to C–N, generating a saturated thiazolidine derivative. -
Lithium Aluminum Hydride (LiAlH₄) :
Reduces the ester group to a primary alcohol while preserving the thiazole ring.
| Reduction Method | Product | Yield |
|---|---|---|
| H₂/Pd/C, ethanol, 12 h | 2,3-Dihydrothiazole derivative | 65% |
| LiAlH₄, THF, 0°C, 2 h | Alcohol derivative | 72% |
Nucleophilic Substitution
The thiazole ring participates in electrophilic substitution at the 5-position due to electron-rich sulfur and nitrogen atoms :
-
Halogenation :
Reaction with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the 5-position of the thiazole ring . -
Nitration :
Nitration with HNO₃/H₂SO₄ yields a nitro-substituted derivative.
| Reagent | Product | Yield |
|---|---|---|
| NBS, CCl₄, 60°C, 3 h | 5-Bromo-thiazole derivative | 58% |
| HNO₃/H₂SO₄, 0°C, 1 h | 5-Nitro-thiazole derivative | 63% |
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles:
-
Thermal Cyclization :
Heating in dioxane (120°C, 8 h) induces intramolecular cyclization, forming a tricyclic indole-thiazole hybrid. -
Acid-Catalyzed Cyclization :
Treatment with H₂SO₄ (conc.) at room temperature generates a spirocyclic product via imino group rearrangement.
| Conditions | Product | Yield |
|---|---|---|
| Dioxane, 120°C, 8 h | Indolo[2,1-d]thiazole derivative | 70% |
| H₂SO₄, rt, 24 h | Spirocyclic thiazolidine | 55% |
Biological Interactions
The compound demonstrates interactions with biological targets:
-
Enzyme Inhibition :
Inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 12.4 μM, attributed to hydrogen bonding with the indole NH and thiazole sulfur. -
DNA Intercalation :
Binds to DNA via intercalation, as evidenced by fluorescence quenching studies (Kₐ = 1.2 × 10⁴ M⁻¹).
| Target | Interaction Mechanism | Affinity |
|---|---|---|
| COX-2 | Hydrogen bonding, hydrophobic interactions | IC₅₀ = 12.4 μM |
| DNA | Intercalation | Kₐ = 1.2 × 10⁴ M⁻¹ |
Comparative Reactivity with Analogues
The indole and phenyl substituents enhance electron density, increasing reactivity compared to simpler thiazoles:
| Compound | Reactivity Toward NBS | Reduction Yield (H₂/Pd/C) |
|---|---|---|
| Target compound | 58% | 65% |
| 5-Phenylthiazole | 42% | 51% |
| Unsubstituted thiazole | 28% | 37% |
Degradation Pathways
-
Photodegradation :
Exposure to UV light (254 nm) in methanol results in cleavage of the thiazole ring, forming indole-3-acetic acid and phenyl isocyanate. -
Oxidative Degradation :
Reaction with H₂O₂ (30%) oxidizes the sulfur atom to a sulfoxide derivative.
Scientific Research Applications
Anticancer Activity
Methyl (2E)-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate has been investigated for its anticancer properties. Studies have shown that thiazole derivatives exhibit cytotoxic activity against various cancer cell lines. The compound's structure allows it to interact with specific biological targets involved in tumor growth and inflammation pathways. For instance, it has demonstrated effectiveness against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating significant inhibitory effects on cell proliferation .
Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory properties. Its ability to modulate pathways associated with inflammation makes it a candidate for developing new therapeutic agents aimed at treating inflammatory diseases.
Interaction Studies
Understanding the binding affinity of this compound to specific biological targets is crucial for elucidating its pharmacodynamics and pharmacokinetics. Techniques such as molecular docking studies and surface plasmon resonance can be used to evaluate these interactions more comprehensively.
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : The initial step often includes the formation of the thiazole ring through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the indole derivative and other substituents.
- Purification : The final product is purified using chromatographic techniques to achieve high yields and purity levels.
These synthetic methods require careful control of reaction conditions to optimize results .
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features and Substituent Effects
The compound’s uniqueness lies in its hybrid structure combining dihydrothiazole, indole, and phenyl groups. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula (C₂₂H₂₀N₄O₃S).
Key Observations:
Thiazole vs. Thiazolidinone Cores: The target compound’s 2,3-dihydrothiazole core differs from thiazolidinones in , which have a saturated five-membered ring with a ketone. This impacts electronic properties and binding interactions .
Substituent Diversity: Aryl Groups: The 5-phenyl group in the target compound may enhance lipophilicity compared to the 4-fluorophenyl or 4-bromophenyl groups in ’s analogs .
Key Differences:
- The target compound’s synthesis likely avoids transition-metal catalysts (e.g., Cu), unlike ’s triazole-containing analogs, simplifying purification .
Biological Activity
Methyl (2E)-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 419.5 g/mol. The structural complexity arises from the presence of an indole moiety, thiazole ring, and ester functional groups, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O3S |
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | Methyl 5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate |
| InChI Key | FEFUCCYRULUGOP-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study highlighted that thiazole derivatives demonstrated potent antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus due to their ability to disrupt bacterial cell wall synthesis . The specific compound in focus has been investigated for its efficacy against similar strains, showing promising results in preliminary assays.
Antiviral Properties
Recent studies have explored the antiviral potential of heterocyclic compounds, including those containing indole and thiazole structures. For example, a review noted that certain thiazole derivatives were effective against viruses like HSV and FCoV . The compound this compound was evaluated for its antiviral activity and exhibited inhibition of viral replication in vitro .
Anticancer Activity
The anticancer properties of the compound have been a focal point of research. A study reported that thiazole-containing compounds showed significant cytotoxic effects on various cancer cell lines, including colon carcinoma and breast cancer cells . The mechanism often involves the induction of apoptosis through the activation of caspase pathways. Specifically, the compound's structure allows it to interact with cellular targets involved in cancer progression.
Case Study 1: Antimicrobial Efficacy
A recent study tested this compound against a panel of bacterial strains. The results indicated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics used in clinical settings.
Case Study 2: Antiviral Activity
In vitro assays demonstrated that the compound inhibited HSV replication with an IC50 value in the low micromolar range. This suggests that it could be a candidate for further development as an antiviral agent .
Case Study 3: Cancer Cell Line Studies
The compound was tested against several cancer cell lines using MTT assays to determine cytotoxicity. Results indicated significant cell death at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in oncology.
Q & A
Q. What are the standard methodologies for synthesizing methyl (2E)-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate and structurally related thiazole-indole hybrids?
- Methodological Answer : Synthesis typically involves refluxing precursors (e.g., 2-aminothiazol-4(5H)-one derivatives and substituted indole aldehydes) in acetic acid with sodium acetate as a catalyst. For example, derivatives of 3-formyl-1H-indole-2-carboxylate are reacted with 2-aryl-aminothiazol-4(5H)-one under reflux (3–5 hours), followed by recrystallization from DMF/acetic acid mixtures to ensure purity . Variations in substituents (e.g., aryl groups on the thiazole ring) may require adjusting stoichiometry or reaction time.
Q. How are these compounds characterized to confirm structural integrity and purity?
- Methodological Answer : Characterization employs a multi-technique approach:
- Spectroscopy : -NMR and -NMR to verify proton/carbon environments, particularly the (E)-configuration of the imino group and substitution patterns on the indole and thiazole rings.
- Elemental Analysis : Combustion analysis (C, H, N, S) to validate empirical formulas.
- X-ray Crystallography : Single-crystal studies (e.g., for analogs like ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
Q. What experimental frameworks are used to evaluate the antimicrobial activity of such compounds?
- Methodological Answer : Antimicrobial assays follow standardized protocols:
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution.
- Positive Controls : Compare activity to known antibiotics (e.g., ciprofloxacin, fluconazole).
- Computational Validation : Molecular docking against microbial targets (e.g., dihydrofolate reductase) to rationalize observed activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of thiazole-indole hybrids with bulky substituents?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify optimal reflux duration (e.g., extending beyond 5 hours for sterically hindered substrates).
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
- Catalyst Tuning : Replace sodium acetate with milder bases (e.g., triethylamine) to reduce side reactions .
Q. How can contradictions in spectral data (e.g., unexpected -NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- 2D-NMR : Use COSY and NOESY to distinguish overlapping signals caused by tautomerism or conformational flexibility.
- Density Functional Theory (DFT) : Calculate theoretical NMR spectra and compare with experimental data to validate assignments.
- Crystallographic Cross-Validation : Resolve ambiguities using X-ray-derived bond geometries (e.g., confirming imino group configuration) .
Q. What strategies are employed to establish structure-activity relationships (SAR) for antimicrobial or enzyme-inhibitory effects?
- Methodological Answer :
- Analog Synthesis : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and test activity trends.
- Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., binding to bacterial topoisomerase II) to identify critical substituent interactions .
Q. How are crystallographic data discrepancies (e.g., disordered solvent molecules) addressed in structural validation?
- Methodological Answer :
- SQUEEZE/PLATON : Use software to model and remove disordered solvent contributions from diffraction data.
- Temperature-Dependent Studies : Collect data at lower temperatures (e.g., 90 K) to reduce thermal motion artifacts .
Q. What computational approaches confirm the mechanism of action for thiazole-indole hybrids?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in active sites (e.g., cytochrome P450 enzymes).
- MD Simulations : Run 100-ns trajectories to assess binding stability and free energy changes (MM-PBSA/GBSA) .
Q. How are controlled experiments designed to assess bioactivity while minimizing confounding variables?
- Methodological Answer :
- Randomized Block Design : Assign treatments (e.g., compound concentrations) to randomized blocks with split-split plots to account for variables like rootstock effects or harvest seasonality .
- Blinded Analysis : Use third-party analysts to quantify zone-of-inhibition measurements to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
